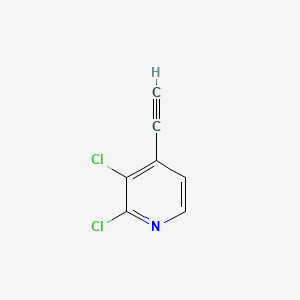![molecular formula C9H18Cl2N2O B8183712 3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8183712.png)
3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride is a chemical compound with a unique bicyclic structure. It is characterized by the presence of a morpholine ring attached to a bicyclo[1.1.1]pentane core, which is further connected to an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
作用机制
Target of Action
It’s known that bicyclo[111]pentane derivatives have been used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The bicyclo[111]pentane (BCP) motif in the compound adds three-dimensional character and saturation to compounds . This could potentially enhance their potency, selectivity, and pharmacokinetic profile .
Biochemical Pathways
The bcp motif has been found to increase or equal solubility, potency, and metabolic stability of lead compounds .
Pharmacokinetics
Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
The bcp motif has been found to decrease non-specific binding of lead compounds .
Action Environment
The bcp motif’s ability to add three-dimensional character and saturation to compounds suggests that it may have enhanced stability in various environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a series of cyclization reactions starting from simple organic precursors.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclo[1.1.1]pentane core is replaced by the morpholine moiety.
Introduction of the Amine Group: The amine group is incorporated through reductive amination or other amine-forming reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the amine group.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the morpholine ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme functions.
Industry: The compound is employed in the development of new materials and as an intermediate in the production of specialty chemicals.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(Morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride stands out due to its specific combination of the morpholine ring and the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
3-morpholin-4-ylbicyclo[1.1.1]pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c10-8-5-9(6-8,7-8)11-1-3-12-4-2-11;;/h1-7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCXRKBRWMTFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C23CC(C2)(C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
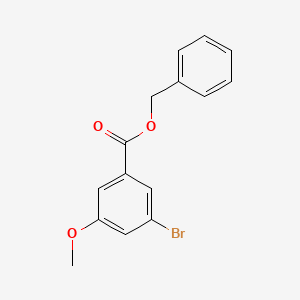
![(3R)-3-(1-benzofuran-5-yl)-1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one](/img/structure/B8183638.png)
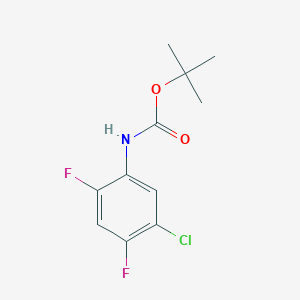
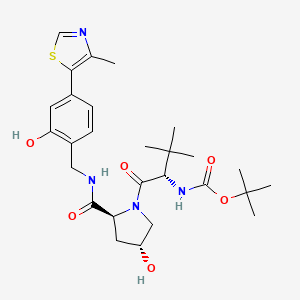

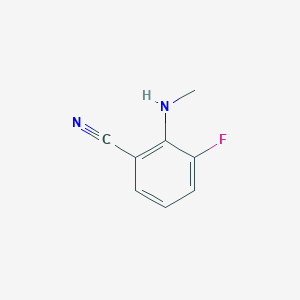
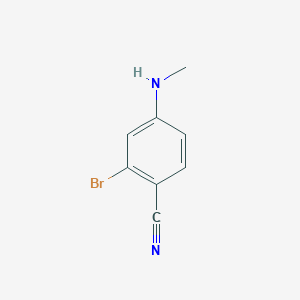

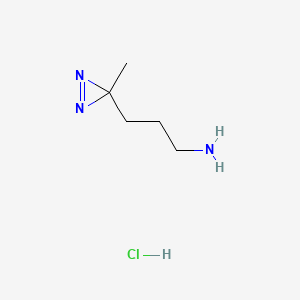
![Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride](/img/structure/B8183704.png)
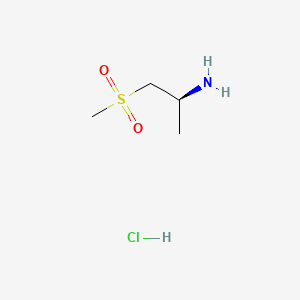
![7-Azabicyclo[4.1.1]octane hydrochloride](/img/structure/B8183719.png)
![7-Aza-bicyclo[4.1.1]octane](/img/structure/B8183726.png)
